molecular formula C19H19N3O3S B5645157 2-(3-methoxy-2-oxopyridin-1(2H)-yl)-N-methyl-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]acetamide

2-(3-methoxy-2-oxopyridin-1(2H)-yl)-N-methyl-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]acetamide

Cat. No. B5645157
M. Wt: 369.4 g/mol
InChI Key: HKZUIERVYIKGHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of organic molecules known for their complex structure and potential biological activities. While specific studies on this compound may be limited, related research can provide insights into its synthesis, molecular structure, chemical reactions, and properties.

Synthesis Analysis

The synthesis of similar compounds involves linear synthesis methods, typically starting from simple precursors and through several steps, leading to the desired product. Compounds like 2-chloro N-aryl substituted acetamide derivatives have been synthesized and characterized, suggesting a similar approach could be applicable for our compound of interest (Vinayak, Sudha, Lalita, & Kumar, 2014).

Molecular Structure Analysis

Crystallographic studies, such as those conducted on related acetamide compounds, reveal detailed information about the molecular geometry, including bond lengths, angles, and conformational preferences (Camerman, Hempel, Mastropaolo, & Camerman, 2005). These analyses provide essential insights into the three-dimensional arrangement and potential interaction sites of the molecule.

Chemical Reactions and Properties

Acetamide derivatives can undergo various chemical reactions, including cyclocondensation and hydrolysis, contributing to their chemical diversity and biological relevance. Research on similar compounds offers insight into potential reactions and mechanisms that could be applicable to our target compound (Saxena, Sikotra, Teli, & Mashelkar, 2011).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the compound's behavior under different conditions. Studies on compounds like 2-acetamido-N-benzyl-2-(methoxyamino)acetamides provide valuable data on these aspects (Galushchinskiy, Slepukhin, & Obydennov, 2017).

properties

IUPAC Name

2-(3-methoxy-2-oxopyridin-1-yl)-N-methyl-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S/c1-21(18(23)12-22-10-6-9-16(25-2)19(22)24)11-17-20-15(13-26-17)14-7-4-3-5-8-14/h3-10,13H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKZUIERVYIKGHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NC(=CS1)C2=CC=CC=C2)C(=O)CN3C=CC=C(C3=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-methoxy-2-oxopyridin-1(2H)-yl)-N-methyl-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.